molecular formula C4H8O3 B14222780 2-Hydroperoxybut-3-en-2-ol CAS No. 590389-12-1

2-Hydroperoxybut-3-en-2-ol

Cat. No.: B14222780
CAS No.: 590389-12-1
M. Wt: 104.10 g/mol
InChI Key: ABIYFWSSZCZWIL-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Atmospheric Processes

Enol hydroperoxides are significant intermediates in various chemical transformations. In organic synthesis, they are involved in reactions such as the oxidation of enol ethers and the rearrangement of allylic hydroperoxides. acs.orgnih.gov The formation of these compounds can be achieved through methods like the reaction of enol ethers with hydrogen peroxide, often catalyzed by iodine. thieme-connect.comresearchgate.netrsc.org

In the atmosphere, enol hydroperoxides are relevant to the chemistry of volatile organic compounds (VOCs). For instance, the oxidation of isoprene (B109036), a major biogenic VOC, leads to the formation of isoprene hydroxy hydroperoxides (ISOPOOH), which are structurally related to 2-Hydroperoxybut-3-en-2-ol. harvard.edunih.gov These compounds play a role in the formation of secondary organic aerosols and influence the concentrations of ozone and other atmospheric pollutants. harvard.eduresearchgate.net The reactions of Criegee intermediates, formed during the ozonolysis of alkenes, with water vapor can also lead to the formation of hydroperoxides, highlighting another atmospheric pathway where such functionalities are generated. researchgate.net

Significance of Enol Hydroperoxides in Chemical Reactivity Studies

The study of enol hydroperoxides is crucial for understanding reaction mechanisms and developing new synthetic methods. Their unique structure, containing both an oxidizing hydroperoxy group and a nucleophilic/basic hydroxyl group on a reactive double bond, leads to complex and diverse reactivity. For example, they can undergo rearrangements, such as the Hock rearrangement, to form other functional groups. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

590389-12-1

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

2-hydroperoxybut-3-en-2-ol

InChI

InChI=1S/C4H8O3/c1-3-4(2,5)7-6/h3,5-6H,1H2,2H3

InChI Key

ABIYFWSSZCZWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(O)OO

Origin of Product

United States

Synthesis and Formation Pathways of Enol Hydroperoxides, Including 2 Hydroperoxybut 3 En 2 Ol Derivatives

Direct Oxidation Routes

Direct oxidation methods involve the reaction of enol or enol ether precursors with an oxygen source.

The reaction between most organic molecules, which are in a singlet ground state, and molecular oxygen, which exists as a diradical in its triplet ground state, is spin-forbidden. mdpi.com However, the addition of O₂ to uncharged enol intermediates can occur, circumventing this restriction. The deprotonation of a substrate is a common preactivation step that promotes charge transfer and induces the necessary intersystem crossing between the triplet and singlet states. nih.gov

For uncharged ligands, the detailed mechanism is still under investigation, but studies suggest a pathway where O₂ first abstracts a proton from the enol substrate while the system is in the triplet state. mdpi.comnih.gov Following this, the system transitions (hops) to the singlet state, in which the final hydroperoxide product is stable. mdpi.comnih.gov In these cases, the barrier for the formation of the radical pair is typically higher than the barrier for the intersystem crossing itself. nih.gov Computational studies on systems like the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid provide insight into this mechanism, showing that while the presence of a negative charge on an enolate significantly lowers the reaction barrier, the reaction can still proceed with neutral enols. mdpi.com

The hydroperoxidation of alkyl enol ethers can be achieved using N-hydroxyphthalimide (NHPI) and molecular oxygen under mild conditions, without the need for a catalyst, initiator, or light. nih.govnih.gov This process proceeds through a radical mechanism that is initiated by the autoxidation of the enol ether substrate, promoted by NHPI. nih.govnih.gov

The reaction yields β-hydroperoxy-N-alkoxyamine acetal (B89532) products and shows chemoselectivity, favoring reaction with enol ethers over other alkenes or alkynes. nih.gov A key feature of this reaction is the decomposition of an intermediate dioxetane, which is a chemiluminescent process. nih.govnih.gov This chemiluminescence can photochemically activate the NHPI, leading to the formation of the phthalimide-N-oxyl (PINO) radical, which propagates the radical chain reaction even in the dark. nih.gov

Peroxidation Reactions

Peroxidation reactions utilize peroxide-containing reagents to introduce the hydroperoxy group.

A straightforward method for preparing certain hydroperoxides is the acid-catalyzed addition of hydrogen peroxide (H₂O₂) to vinyl ethers. wikipedia.orgwikipedia.org This reaction involves the addition of H₂O₂ across the carbon-carbon double bond of the vinyl ether, leading to the formation of an ether hydroperoxide. wikipedia.org An example of this is the reaction of ethyl vinyl ether with hydrogen peroxide to yield 1-(ethoxy)ethyl hydroperoxide. wikipedia.orgwikipedia.org

The reaction can be represented by the following general equation: C₂H₅OCH=CH₂ + H₂O₂ → C₂H₅OCH(OOH)CH₃ wikipedia.org

This method is also applicable to other enol ethers, including cyclic variants like 2,3-dihydrofuran (B140613) and 3,4-dihydro-2H-pyran, which can be converted to iodoperoxides or hydroperoxidation products when the reaction is mediated by iodine. rsc.orgresearchgate.net

Criegee intermediates (CIs), or carbonyl oxides, are highly reactive species formed during the ozonolysis of alkenes. acs.orgacs.org These zwitterionic intermediates can react with alcohols to form functionalized hydroperoxides, specifically α-alkoxyalkyl hydroperoxides (AAAHs). acs.orgresearchgate.netnih.gov This reaction pathway is a significant source of functionalized hydroperoxides in the atmosphere. acs.orgresearchgate.net

The reactivity of CIs with alcohols is influenced by the substituents on the Criegee intermediate, whereas substitution on the alcohol has less of an impact. acs.orgacs.orgscispace.com For example, the reaction of the simplest Criegee intermediate, CH₂OO, and the dimethyl-substituted (CH₃)₂COO with methanol (B129727) have been studied extensively. nih.gov Computational studies have been used to determine the rate coefficients for a wide range of CI-alcohol reactions. nih.govresearchgate.net

One specific example from the ozonolysis of isoprene (B109036), a major biogenic volatile organic compound, is the formation of methacrolein (B123484) oxide (MACR-oxide). This four-carbon Criegee intermediate reacts with formic acid via a 1,4-addition mechanism to produce the functionalized hydroperoxide, 1-hydroperoxy-2-methylallyl formate (B1220265) (HPMAF). mdpi.comresearchgate.netosti.gov

Table 1: Selected Criegee Intermediate Reactions and Products
Criegee Intermediate (CI)ReactantHydroperoxide ProductSignificance
CH₂OO (Formaldehyde Oxide)MethanolMethoxymethyl hydroperoxide (MMHP)Atmospheric formation of α-alkoxyalkyl hydroperoxides (AAAHs). acs.orgnih.gov
(CH₃)₂COO (Acetone Oxide)Methanol1-methoxy-1-methylethyl hydroperoxideSubstitution on CI affects reaction rate. acs.orgnih.gov
CH₂OO (Formaldehyde Oxide)EthanolEthoxymethyl hydroperoxideSubstitution on alcohol has a minor influence on rate. acs.orgacs.org
Methacrolein-Oxide (MACR-oxide)Formic Acid1-hydroperoxy-2-methylallyl formate (HPMAF)Product from an isoprene-derived CI. mdpi.comresearchgate.net
Methyl Vinyl Ketone Oxide (MVK-oxide)Formic AcidFunctionalized HydroperoxideIsomeric CI to MACR-oxide with different reactivity. mdpi.comcopernicus.org

The oxidation of alcohols to form carbonyl compounds is a fundamental transformation that can be catalyzed by various transition metals using hydroperoxides as the oxidant. acs.orgmdpi.com While the primary products are aldehydes and ketones, these reactions proceed through peroxidic intermediates. Traditional methods often utilize metals like vanadium, molybdenum, and tungsten. acs.orgacs.org

More recently, zirconium-catalyzed systems have been shown to be effective for the oxidation of both primary and secondary alcohols with tert-butyl hydroperoxide (TBHP). acs.org The proposed mechanism involves the coordination of both the alcohol and the hydroperoxide to the zirconium center, which activates the O-O bond of the hydroperoxide and facilitates hydride transfer from the alcohol. acs.org

Similarly, copper complexes, often bearing N-donor ligands, are effective catalysts for alcohol oxidation using hydrogen peroxide or in combination with reagents like TEMPO and molecular oxygen. mdpi.com These systems show selectivity, for instance, preferentially oxidizing secondary alcohols over primary ones. mdpi.com Iron and manganese catalysts are also used for the peroxidation of various substrates with TBHP. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Alcohol Oxidation with Hydroperoxides
Catalyst SystemAlcohol SubstrateHydroperoxidePrimary ProductReference
Zr(O-n-Pr)₄Primary Alcohols (e.g., 1-octanol)TBHPAldehydes acs.org
Di-nuclear Cu(II) complexSecondary Alcohols (e.g., 1-phenylethanol)H₂O₂Ketones (e.g., Acetophenone) mdpi.com
Ferrous/Chloroferric PhthalocyaninePrimary AlcoholsTBHPAldehydes google.com
Molybdenum/Tungsten catalystsSecondary AlcoholsH₂O₂Ketones acs.org
Manganese(III) acetate/2,2′-bipyridineFluorenes (secondary alcohol analogue)TBHPFluorenyl peroxides beilstein-journals.org

Photooxygenation Mechanisms Leading to Allylic Hydroperoxides and Subsequent Transformations

Photooxygenation, specifically the Schenck ene reaction, is a primary method for synthesizing allylic hydroperoxides from alkenes. wikipedia.orgthieme-connect.de This reaction involves singlet oxygen (¹O₂), which can be generated photochemically from triplet oxygen in the presence of a photosensitizer like rose bengal or methylene (B1212753) blue. wikipedia.orgbeilstein-journals.org The reaction proceeds via a concerted mechanism, leading to the formation of an allylic hydroperoxide with a shift of the double bond. wikipedia.org

The Schenck ene reaction is a sustainable method for C-H oxidation, utilizing abundant resources like air, visible light, and an organic dye as a catalyst. rsc.org The resulting allylic hydroperoxides are versatile building blocks for further chemical transformations. rsc.org For instance, they can be reduced to the corresponding allylic alcohols or undergo rearrangements. wikipedia.org

A study on the photooxygenation of 1-phenyl-1-cyclohexene (B116675) demonstrated the formation of regioisomeric allylic hydroperoxides. rsc.org The reaction's outcome can be influenced by solvent proticity; for example, using methanol as a solvent increased the yield of the desired allylic hydroperoxide. rsc.org In some cases, the initially formed allylic hydroperoxides are unstable and are directly used in subsequent reaction steps without isolation. beilstein-journals.org

The synthesis of 3-phenyl-2-hydroperoxybut-3-en-1-ol has been achieved through the photooxygenation of the corresponding allylic alcohol using tetraphenylporphine as a sensitizer (B1316253) in dichloromethane. ucl.ac.uk This highlights the applicability of this method for creating complex hydroperoxides.

Research has also explored the use of various catalysts to facilitate the formation of allylic hydroperoxides. For example, a molybdenum carbide (Mo₂C) catalyst in the presence of hydrogen peroxide and ammonia (B1221849) has been shown to effectively produce allylic alcohols from a range of alkenes, proceeding through an allylic hydroperoxide intermediate. mdpi.com

Hydroboration-Oxidation of Alkynes as a Precursor Route to Enol Intermediates

The hydroboration-oxidation of alkynes provides a valuable pathway to synthesize aldehydes and ketones via the formation of enol intermediates. chemistrysteps.comjove.com This two-step process involves the addition of a borane (B79455) reagent to the alkyne, followed by oxidation with hydrogen peroxide in a basic solution. jove.comlibretexts.org

The hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same side of the triple bond, resulting in an alkenylborane. jove.comorganicchemistrytutor.com For terminal alkynes, this addition is regioselective, with the boron atom adding to the less substituted carbon, an anti-Markovnikov addition. chemistrysteps.comjove.com To prevent a second hydroboration reaction on the resulting alkene, bulky borane reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. jove.comlibretexts.org

The subsequent oxidation of the alkenylborane with hydrogen peroxide and a base (like sodium hydroxide) replaces the boron-carbon bond with a carbon-oxygen bond, yielding an enol. jove.comlibretexts.org Enols are generally unstable and rapidly tautomerize to the more stable carbonyl compound. organicchemistrytutor.com For terminal alkynes, this process leads to the formation of aldehydes, whereas internal alkynes yield ketones. jove.com

This method is complementary to the acid-catalyzed hydration of alkynes, which follows Markovnikov's rule and typically yields methyl ketones from terminal alkynes. libretexts.org The ability to control the regioselectivity by choosing between these two methods is a significant advantage in organic synthesis. The enol intermediates produced through hydroboration-oxidation are key precursors that could potentially be trapped or derivatized before tautomerization.

Reaction Mechanisms and Chemical Transformations of Enol Hydroperoxides

Unimolecular Decomposition Pathways

Unimolecular reactions are fundamental to understanding the intrinsic stability and reactivity of 2-Hydroperoxybut-3-en-2-ol, particularly in the gas phase or under thermal stress.

In the gas phase, the most labile bond in this compound is the peroxide bond (O-O), which has a relatively low dissociation energy. Thermal or photochemical activation leads to the homolytic cleavage of this bond, initiating a cascade of radical reactions. The primary decomposition step is the formation of a hydroxyl radical (•OH) and a 2-hydroxybut-3-en-2-yloxy radical.

The resulting alkoxy radical is unstable and can undergo subsequent fragmentation through various channels, such as β-scission. This can involve the cleavage of a carbon-carbon bond, leading to the formation of smaller, more stable molecules and radicals. For instance, cleavage of the C-C bond adjacent to the oxygen atom can yield acetone (B3395972) and a formyl radical, or other fragmentation products depending on the specific reaction conditions.

A significant unimolecular pathway available to hydroperoxides is the Self-Catalyzed Intramolecular Hydrogen Atom Transfer (SCI-HAT). preprints.orgnih.gov This process involves the hydroperoxy group acting as an internal catalyst to facilitate the transfer of a hydrogen atom from another part of the molecule. nih.gov In the case of this compound, the hydroperoxy group can facilitate the tautomerization of the enol to its corresponding keto form, 3-hydroperoxybutan-2-one.

This reaction proceeds through a cyclic transition state where the hydroperoxy group simultaneously donates a proton to the vinyl carbon and accepts the hydroxyl proton from the enol group. preprints.org This mechanism provides a much lower activation energy barrier compared to a direct, uncatalyzed 1,3-hydrogen shift. preprints.orgresearchgate.net The SCI-HAT pathway is a crucial non-radical decomposition route that leads to the formation of a ketohydroperoxide, a key intermediate in many oxidation processes. researchgate.net

Table 1: Key Unimolecular Decomposition Pathways of this compound

Pathway Description Initial Reactant Key Intermediates / Transition State Primary Products
Gas-Phase Fragmentation Homolytic cleavage of the weak O-O peroxide bond upon thermal or photochemical induction. This compound 2-hydroxybut-3-en-2-yloxy radical Hydroxyl radical (•OH) + other radical species

| SCI-HAT | The hydroperoxy group internally catalyzes the enol-to-keto tautomerization via a low-energy cyclic transition state. preprints.orgnih.gov | this compound | Cyclic (six-membered ring) transition state | 3-Hydroperoxybutan-2-one |

Rearrangement Reactions

In addition to unimolecular decomposition, this compound can undergo several types of molecular rearrangements, often catalyzed by acid or proceeding through radical intermediates.

As an allylic hydroperoxide, this compound is susceptible to the Schenck rearrangement. researchgate.netresearchgate.net This reaction is a free-radical process that leads to the isomerization of the allylic hydroperoxide. rsc.org The mechanism involves the formation of a resonance-stabilized allylperoxyl radical intermediate. rsc.org This intermediate can then re-abstract a hydrogen atom to form a constitutional isomer of the original hydroperoxide. In this case, the tertiary hydroperoxide can rearrange to a primary hydroperoxide, 4-hydroperoxybut-3-en-2-ol. This reaction creates an equilibrium between the isomeric forms. rsc.org

In the presence of an acid catalyst, tertiary hydroperoxides like this compound can undergo the Hock rearrangement. wikipedia.org This reaction is a cornerstone of industrial processes like the synthesis of phenol (B47542) and acetone from cumene (B47948) hydroperoxide. wikipedia.org The mechanism for this compound would proceed as follows:

Protonation of the terminal oxygen of the hydroperoxide group by the acid.

Elimination of a water molecule to form an electron-deficient oxygen intermediate.

A 1,2-hydride or 1,2-alkyl/alkenyl shift to the electron-deficient oxygen. In this case, the vinyl group is expected to migrate.

Nucleophilic attack by water on the resulting carbocation.

Final decomposition of the intermediate hemiacetal to yield the final products.

For this compound, the Hock rearrangement is predicted to yield methylglyoxal (B44143) and methanol (B129727).

The most fundamental reaction of the enol moiety is its tautomerization to the more thermodynamically stable keto form. libretexts.orgkhanacademy.org This equilibrium process, known as keto-enol tautomerization, can be catalyzed by either acid or base. youtube.comyoutube.com

Acid-Catalyzed Tautomerization: The reaction is initiated by the protonation of the double bond's alpha-carbon. The resulting carbocation is stabilized by resonance with the adjacent hydroxyl group. Subsequent deprotonation of the hydroxyl oxygen by a weak base (like water) yields the keto form, 3-hydroperoxybutan-2-one, and regenerates the acid catalyst. youtube.com

Base-Catalyzed Tautomerization: A base removes the acidic proton from the enol's hydroxyl group, forming an enolate anion. youtube.com This anion is a resonance-stabilized intermediate. Protonation of the enolate at the alpha-carbon by a proton source (like water) yields the final keto product and regenerates the base. libretexts.org

In most cases, the keto-enol equilibrium lies far towards the keto side, indicating that 3-hydroperoxybutan-2-one is significantly more stable than this compound. khanacademy.org

Table 2: Rearrangement Reactions of this compound

Rearrangement Type Catalyst / Conditions Key Intermediate Resulting Product(s)
Schenck Rearrangement Radical initiator or thermal Allylperoxyl radical rsc.org 4-Hydroperoxybut-3-en-2-ol
Hock Rearrangement Acid (e.g., H₂SO₄) Protonated hydroperoxide, carbocation Methylglyoxal + Methanol
Keto-Enol Tautomerization (Acid-Catalyzed) Acid (e.g., H₃O⁺) youtube.com Oxonium ion / Carbocation 3-Hydroperoxybutan-2-one

| Keto-Enol Tautomerization (Base-Catalyzed) | Base (e.g., OH⁻) youtube.com | Enolate anion | 3-Hydroperoxybutan-2-one |


Bimolecular Reactions of Enol Hydroperoxides

Bimolecular reactions represent a significant pathway for the transformation of enol hydroperoxides, such as this compound, in various chemical environments, including the atmosphere. These reactions involve the interaction of the enol hydroperoxide with other reactive species, leading to a diverse array of products and subsequent chemical changes.

Reactions with Peroxy Radicals (RO2) and Related Species

The interaction between enol hydroperoxides and peroxy radicals (RO₂) is a complex process that can proceed through several competing pathways. These reactions are crucial in environments with high concentrations of organic molecules and oxidants, such as in the troposphere. The reactivity of peroxy radicals is diverse, and their reactions with enol hydroperoxides can lead to the formation of new radical species, stable non-radical products, or adducts that can undergo further transformations. nih.govucl.ac.uk

The reaction can be initiated by the abstraction of a hydrogen atom from the hydroperoxy group by the peroxy radical, forming an alkyl hydroperoxide and a new, more complex, peroxy radical. This new radical can then participate in the atmospheric radical cycle. Alternatively, the peroxy radical can add to the double bond of the enol hydroperoxide. This addition creates a new carbon-centered radical, which can then react with molecular oxygen to form a new, larger peroxy radical. nih.gov This process can be a key step in the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOA).

The general mechanism for the reaction of a generic enol hydroperoxide with a peroxy radical can be summarized as follows:

Hydrogen Abstraction: RO₂• + R'OOH → ROOH + R'OO•

Addition to the Double Bond: RO₂• + C=C(OOH)- → RO₂-C-C•(OOH)-

The relative importance of these pathways is dependent on the specific structures of the enol hydroperoxide and the peroxy radical, as well as on environmental conditions such as temperature and pressure.

Table 1: Plausible Bimolecular Reactions of this compound with Peroxy Radicals.
ReactantReaction TypePrimary Product(s)Atmospheric Significance
CH₃O₂• (Methylperoxy radical)Hydrogen AbstractionMethyl hydroperoxide, 2-peroxybut-3-en-2-ol radicalPropagation of radical chains
CH₃O₂• (Methylperoxy radical)AdditionAdduct radical leading to larger peroxy radicalsContribution to SOA formation
HO₂• (Hydroperoxy radical)Hydrogen AbstractionHydrogen peroxide, 2-peroxybut-3-en-2-ol radicalSource of H₂O₂ in the atmosphere

Interactions with Atmospheric Oxidants and Water

Enol hydroperoxides are subject to degradation by key atmospheric oxidants, primarily the hydroxyl radical (OH), ozone (O₃), and in some cases, the nitrate (B79036) radical (NO₃) during nighttime. Water vapor can also play a significant role in the transformation of these compounds, particularly through hydrolysis.

Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is expected to be a major atmospheric sink for this compound. copernicus.org The OH radical can either abstract a hydrogen atom from the hydroperoxy or hydroxyl group, or it can add to the carbon-carbon double bond. copernicus.orgnih.gov Hydrogen abstraction from the -OOH group is often a favorable pathway for hydroperoxides. copernicus.org Addition to the double bond leads to the formation of a substituted alkyl radical, which will rapidly react with molecular oxygen to form a peroxy radical, further contributing to atmospheric oxidation cycles. nih.gov

Reaction with Ozone (O₃): Ozonolysis is another important degradation pathway for unsaturated compounds. rug.nl The reaction of ozone with the double bond of this compound will lead to the formation of a primary ozonide, which is unstable and quickly decomposes into a carbonyl compound and a Criegee intermediate. rug.nlresearchgate.net The specific products will depend on the fragmentation pathway of the primary ozonide. For this compound, ozonolysis is expected to yield smaller oxygenated volatile organic compounds. doubtnut.com

Hydrolysis: The presence of both an enol and a hydroperoxide functionality suggests that this compound may undergo hydrolysis. Acid-catalyzed hydrolysis of the enol ether moiety would lead to the formation of a ketone and hydrogen peroxide. viu.cacopernicus.org The rate of this process in the atmosphere would depend on the acidity of aerosol particles where the reaction might occur.

Table 2: Estimated Atmospheric Lifetimes of this compound with Respect to Key Oxidants.
OxidantAssumed Concentration (molecules cm⁻³)Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
OH Radical2 x 10⁶~5 x 10⁻¹¹ (by analogy to similar alkenols)Hours
Ozone (O₃)7 x 10¹¹~1 x 10⁻¹⁷ (by analogy to similar alkenes)Days

Oxidative Cleavage Reactions and Fragmentation

The structure of this compound, containing both a double bond and a hydroperoxide group, makes it susceptible to oxidative cleavage and fragmentation reactions. These reactions can be initiated by atmospheric oxidants or occur through unimolecular decomposition, especially of reactive intermediates.

Oxidative cleavage of the carbon-carbon double bond, primarily through ozonolysis as discussed previously, will result in the formation of smaller carbonyl compounds. libretexts.orgmasterorganicchemistry.comyoutube.com For this compound, ozonolysis followed by reductive work-up in a laboratory setting would be expected to yield acetone and glycolaldehyde (B1209225) hydroperoxide.

The hydroperoxide moiety itself is prone to cleavage. The O-O bond is relatively weak and can be broken homolytically to form an alkoxy and a hydroxyl radical, particularly in the presence of transition metal ions or upon absorption of sufficient energy. nih.gov The resulting alkoxy radical is highly reactive and can undergo further fragmentation. A common pathway for such radicals is β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. nih.gov

In the case of the alkoxy radical derived from this compound, β-scission could lead to the formation of a ketone and a vinyl radical, or an aldehyde and an enoxy radical. These fragmentation products are often smaller, more volatile organic compounds that can re-enter the atmospheric chemical cycles. The fragmentation of hydroperoxides is a key process in the formation of a variety of secondary pollutants. nih.govnih.gov

Table 3: Potential Fragmentation Products from the Oxidative Cleavage of this compound.
Initiating ProcessIntermediateFragmentation PathwayPotential Products
OzonolysisPrimary OzonideC=C bond cleavageAcetone, Glycolaldehyde hydroperoxide
OH addition to C=CHydroxyalkyl radicalReaction with O₂, subsequent reactionsSmaller carbonyls, organic acids
O-O bond homolysisAlkoxy radicalβ-scissionAcetone, vinyl radical, formaldehyde (B43269), methylglyoxal

Theoretical and Computational Studies on Enol Hydroperoxides

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations have been pivotal in mapping the reaction pathways and identifying the transition states for the formation and subsequent reactions of enol hydroperoxides and related species. The ozonolysis of isoprene (B109036) is initiated by the 1,3-cycloaddition of ozone to one of the double bonds, forming a primary ozonide (POZ). pnas.orgacs.org This highly energetic intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI). pnas.orgrsc.org

High-level ab initio calculations are used to determine the activation energies for these initial steps. For instance, the cycloaddition of ozone to isoprene has comparable activation energies for both double bonds, suggesting two nearly equally accessible initial pathways. acs.org The subsequent decomposition of the POZ to form Criegee intermediates and their isomerization pathways are also extensively studied. For example, the 1,4-hydrogen transfer in certain Criegee intermediates, such as syn-methyl vinyl ketone oxide (MVK-oxide), leads to the formation of a hydroperoxy alkene, like 2-hydroperoxybuta-1,3-diene, which is a precursor to OH radical formation. pnas.orgsmu.eduosti.gov The transition state for this 1,4-H-atom transfer has been a subject of numerous theoretical predictions, with calculated barriers influencing the rate of OH production. osti.gov

Studies on the solvolysis of polyenol ethers have also utilized quantum chemical methods, such as PM3 calculations, to substantiate and refine complex reaction mechanisms, including those involving hydroperoxide intermediates. acs.org

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely applied computational method for elucidating the mechanisms of isoprene ozonolysis due to its balance of accuracy and computational cost. nih.gov DFT calculations have been used to investigate the formation of primary ozonides and their decomposition, as well as the subsequent reactions of the resulting Criegee intermediates. acs.orgsmu.edu

Different DFT functionals, such as B3LYP and M06-2X, have been employed to explore the potential energy surfaces of these reactions. rsc.orgnih.govnih.gov For example, DFT studies have shown that for Criegee intermediates with a syn-alkyl group, the 1,4-hydrogen migration to form a hydroperoxy alkene is energetically more favorable than the isomerization to a dioxirane. smu.edu This finding is crucial for understanding the generation of OH radicals from isoprene ozonolysis.

The application of DFT extends to the study of various adducts and intermediates. For instance, in the reaction of methacrolein (B123484) oxide with formic acid, electronic structure calculations indicate that the reaction proceeds via an energetically favorable 1,4-addition mechanism to form a functionalized hydroperoxide. mdpi.com DFT is also used to calculate the geometries and vibrational frequencies of minima and transition state structures along the reaction pathways. rsc.org

Potential Energy Surface (PES) Analysis and Kinetic Modeling

The analysis of potential energy surfaces (PES) and subsequent kinetic modeling are essential for predicting the fate and lifetime of enol hydroperoxides and related intermediates under atmospheric conditions. swarthmore.edursc.org The PES for the reactions of isoprene-derived Criegee intermediates has been extensively mapped using a combination of DFT and higher-level methods. pnas.orgswarthmore.edu

Master equation modeling, such as the Master Equation Solver for Multi-Energy Well Reactions (MESMER), is employed to analyze the complex reaction systems with multiple wells and channels. swarthmore.edursc.org These models account for temperature, pressure, and the level of chemical excitation to predict product branching ratios and reaction rates. swarthmore.edu For example, master equation analyses have been used to simulate the unimolecular decay of syn-MVK-oxide, which includes a significant contribution from H-atom tunneling. pnas.org

Kinetic modeling is also used to understand the decomposition of isoprene-derived hydrotrioxides, where the fragmentation into alkoxy and hydroperoxyl radicals is found to be the dominant pathway. rsc.org These models are crucial for incorporating the detailed chemistry of isoprene oxidation into larger atmospheric models. copernicus.orgd-nb.info

Computational Insights into Spin-Forbidden Processes

In some reaction pathways involving Criegee intermediates, spin-forbidden processes can play a role. The ground state of Criegee intermediates is a singlet, but they can cross to a triplet surface to undergo certain reactions. For instance, the decomposition of the simplest Criegee intermediate, CH₂OO, to formaldehyde (B43269) and a triplet oxygen atom (O(³P)) is a spin-forbidden process. acs.org To produce these products, the molecule must pass through a crossing point between the singlet and triplet potential energy surfaces. acs.org

Similarly, in the decomposition of hydrotrioxides, the potential energy surface can have distinguishable energetics depending on whether the reaction proceeds on a singlet or triplet surface. rsc.org The formation of alcohol and molecular oxygen from hydrotrioxides can occur on both surfaces, with the triplet pathway often being more favorable. rsc.org Understanding these spin-forbidden processes is crucial for a complete picture of the reaction mechanism.

Molecular Modeling of Intermediates and Adducts

Molecular modeling is employed to understand the structure and stability of the various intermediates and adducts formed during isoprene ozonolysis, including enol hydroperoxides and their derivatives. nih.govswarthmore.edu For example, the formation of functionalized hydroperoxides from the reaction of Criegee intermediates with species like formic acid has been studied through both experimental and theoretical approaches. mdpi.com

The modeling of these intermediates helps in identifying their structure and predicting their properties. In the reaction of methacrolein-oxide with formic acid, molecular modeling supports the formation of 1-hydroperoxy-2-methylallyl formate (B1220265) (HPMAF) via a nearly barrierless reaction pathway. mdpi.com Furthermore, computational models have been developed to represent the formation of secondary organic aerosols (SOA) from isoprene oxidation, using surrogate molecules like hydroxy-hydroperoxides and tetrols. copernicus.org These models are essential for predicting the impact of isoprene oxidation on air quality and climate. copernicus.org

Atmospheric Chemistry and Environmental Fate of Enol Hydroperoxides

Atmospheric Formation Processes

The formation of 2-Hydroperoxybut-3-en-2-ol in the atmosphere is primarily attributed to the oxidation of isoprene (B109036), the most abundant non-methane volatile organic compound (VOC) emitted by vegetation. researchgate.net Two principal pathways contribute to its generation: ozonolysis and photooxidation.

Ozonolysis of Alkenes and Criegee Intermediate Pathways

The gas-phase reaction between ozone (O₃) and alkenes is a major atmospheric process that produces highly reactive species known as Criegee intermediates (CIs). nih.govaip.org The ozonolysis of isoprene is a key source of this compound.

The process begins with the addition of ozone across one of the double bonds of the isoprene molecule, forming an unstable primary ozonide (POZ). aip.org This POZ rapidly decomposes into an energized carbonyl compound and a carbonyl oxide, the Criegee intermediate. nih.govaip.org Ozonolysis at the C₁=C₂ double bond of isoprene yields two pairs of products: methyl vinyl ketone (MVK) and formaldehyde (B43269) oxide (CH₂OO), or formaldehyde and methyl vinyl ketone oxide ((CH₂=CH)(CH₃)COO, hereafter MVKO). researchgate.netaip.org MVKO is produced with a yield of approximately 21-23% from isoprene ozonolysis. pnas.org

Once formed, stabilized Criegee intermediates can react with various atmospheric trace gases. In the presence of water vapor, CIs react to form α-hydroxyalkyl hydroperoxides (α-HHs). nih.govcopernicus.orgresearchgate.net The reaction of MVKO with a water molecule (H₂O) leads directly to the formation of this compound. pnas.orgresearchgate.net

Reaction Scheme: Formation via Ozonolysis

Isoprene + O₃ → Primary Ozonide (POZ)

POZ → Methyl Vinyl Ketone Oxide (MVKO) + Formaldehyde

MVKO + H₂O → this compound

While the reaction of MVKO with water vapor is kinetically slow compared to its reactions with other species like sulfur dioxide or formic acid, the high atmospheric concentration of water makes this a significant pathway for α-HH formation. pnas.orgcopernicus.org In aqueous phases like cloud or fog droplets, the ozonolysis of isoprene shows much higher yields of peroxides, suggesting that condensed water is highly effective at stabilizing the energy-rich Criegee intermediates and facilitating their reaction to form hydroperoxides. copernicus.org

Photooxidation of Volatile Organic Compounds (VOCs)

The oxidation of VOCs initiated by the hydroxyl radical (OH) is a dominant chemical process in the daytime troposphere. The photooxidation of isoprene is a significant source of a class of compounds known as isoprene hydroxyhydroperoxides (ISOPOOH), to which this compound belongs. harvard.edu

The formation mechanism begins with the addition of an OH radical to one of the carbon-carbon double bonds in isoprene. harvard.eduacs.org This creates a hydroxy-substituted alkyl radical. In the case of this compound formation, the OH radical adds to the C₄ position of isoprene. Molecular oxygen (O₂) then rapidly adds to the radical, forming a β-hydroxy peroxy radical (RO₂).

This peroxy radical can then react with a hydroperoxyl radical (HO₂) in a termination reaction to yield the corresponding hydroperoxide (ROOH), in this case, this compound, and an oxygen molecule. researchgate.net

Reaction Scheme: Formation via Photooxidation

Isoprene + OH → [HO-Isoprene]• (alkyl radical)

[HO-Isoprene]• + O₂ → ISOPOO• (peroxy radical)

ISOPOO• + HO₂ → ISOPOOH (this compound) + O₂

Atmospheric Degradation Pathways

Once formed, this compound is subject to several atmospheric removal processes, including photolysis, further oxidation, and thermal decomposition. These degradation pathways determine its atmospheric lifetime and its contribution to the formation of secondary pollutants.

Photolysis and Photochemical Reactions

Organic hydroperoxides can be removed from the atmosphere by photolysis, the process of being broken down by sunlight. The peroxide bond (O-O) is relatively weak and can be cleaved by solar radiation, typically yielding a hydroxyl radical (OH) and an alkoxy radical (RO•). mdpi.com

ROOH + hν → RO• + •OH

For α-hydroxyalkyl hydroperoxides, photolysis is generally considered a minor sink compared to other degradation pathways, with atmospheric lifetimes with respect to photolysis estimated to be on the order of several hours to days. nih.govacs.org However, the photolysis of hydroperoxides, even if slow, is a source of radicals (OH and RO•) to the atmosphere, contributing to its oxidative capacity. acs.org Some studies have suggested that for certain hydroperoxides, photolysis can be enhanced and lead to different products, such as enols. acs.org

Gas-Phase Oxidation by Hydroxyl Radicals (OH) and Ozone (O₃)

Reaction with the hydroxyl radical is a primary degradation pathway for many organic compounds in the atmosphere, including hydroperoxides. Theoretical studies on the OH-initiated oxidation of hydroxyalkyl hydroperoxides (HHPs) show that the reaction proceeds mainly via hydrogen abstraction. copernicus.org

There are three potential sites for H-abstraction on this compound: the hydrogen of the hydroperoxyl group (-OOH), the hydrogen of the hydroxyl group (-OH), and the hydrogens on the carbon backbone. The dominant pathway is typically abstraction of the weakly bound hydrogen from the -OOH group. copernicus.org

CH₂(CH)C(CH₃)(OH)OOH + •OH → CH₂(CH)C(CH₃)(OH)OO• + H₂O

This reaction produces a peroxy radical, which can undergo further complex reactions in the atmosphere. The rate coefficient for the reaction of a similar, simpler α-HHP, hydroxymethyl hydroperoxide (HMHP), with OH has been measured to be (7.1 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net This indicates a relatively rapid gas-phase removal.

The reaction of this compound with ozone is expected to be slow. While the molecule contains a carbon-carbon double bond, the electron-withdrawing effects of the adjacent hydroxyl and hydroperoxyl groups deactivate the double bond towards electrophilic attack by ozone, making this degradation pathway likely insignificant compared to OH oxidation and photolysis.

Thermal Decomposition Processes

Enol hydroperoxides like this compound are known to be thermally unstable. nih.gov The decomposition process is significantly influenced by the presence of water. In aqueous environments such as aerosol particles and cloud droplets, the decomposition of α-HHs is dramatically accelerated. nih.govacs.org

The primary thermal decomposition pathway for α-HHs in the aqueous phase is the dissociation into a carbonyl compound (or its gem-diol form in water) and hydrogen peroxide (H₂O₂). acs.org

CH₂(CH)C(CH₃)(OH)OOH ⇌ CH₂(CH)C(O)CH₃ (MVK) + H₂O₂

The decomposition rate is highly dependent on water content and pH. acs.orgresearchgate.net Studies on α-HHs derived from terpene ozonolysis have measured decomposition lifetimes of less than an hour in aqueous solutions. nih.gov This rapid decomposition in the particle phase suggests that the lifetime of this compound within atmospheric aerosols is likely controlled more by its thermal instability in the presence of water than by photolysis or heterogeneous oxidation. nih.gov In the gas phase, unimolecular decomposition would also likely proceed via cleavage of the weak O-O bond. mdpi.comacs.org

Data Tables

Table 1: Kinetic Data for Reactions of Hydroxyalkyl Hydroperoxides (HHPs) with OH Radicals

HHP ReactantRate Coefficient (k_OH) at 295-298 K (cm³ molecule⁻¹ s⁻¹)Reference
Hydroxymethyl hydroperoxide (HOCH₂OOH)(7.1 ± 1.5) × 10⁻¹² researchgate.net
2-Methyl-3-buten-2-ol (B93329) (Parent VOC)(6.32 ± 0.49) × 10⁻¹¹ acs.org

Note: The rate for the parent VOC is included for comparison to highlight the reactivity of the precursor.

Table 2: Aqueous-Phase Decomposition of α-Hydroxyalkyl Hydroperoxides (α-HHs)

α-HHP SourceMediumFirst-Order Decay Rate Constant (k) (s⁻¹)Lifetime (τ)Reference
β-Caryophyllene Ozonolysis50% Water / Acetonitrile~3.2 × 10⁻⁴~52 min nih.gov
β-Caryophyllene Ozonolysis20% Water / Acetonitrile(1.4 ± 0.6) × 10⁻⁴~2 hours acs.org

Role in Secondary Organic Aerosol (SOA) Formation and Growth

Enol hydroperoxides are a class of organic hydroperoxides that can be formed in the atmosphere through the oxidation of unsaturated volatile organic compounds. Although this compound is not explicitly detailed in studies, its formation could potentially arise from the atmospheric oxidation of C4 alkenols like 3-buten-2-ol (B146109). The ozonolysis of 3-buten-2-ol is known to produce various oxidation products, and while not identified, a hydroperoxide like the subject compound could be a minor product. researchgate.net

Hydroperoxides, in general, are key intermediates in atmospheric oxidation and can contribute to the formation and growth of Secondary Organic Aerosols (SOA). They are typically products of the reaction of peroxy radicals (RO₂) with the hydroperoxyl radical (HO₂) or through other pathways like the ozonolysis of alkenes. copernicus.orgnih.gov These compounds often have lower volatility than their parent hydrocarbons, which allows them to partition from the gas phase to the particle phase, contributing to SOA mass.

Research on the ozonolysis of various terpenes, such as α-pinene and α-cedrene, has confirmed the formation of organic peroxides containing a hydroperoxy functional group within SOA. nih.gov These hydroperoxides can undergo further reactions within the aerosol phase, such as decomposition or oligomerization, which can alter the chemical composition and physical properties of the aerosol particles. For instance, reactions of cyclic alkenes with ozone are known to form significant quantities of aerosol, with evidence suggesting the presence of less volatile compounds like diacyl peroxides, which play a role in the nucleation and growth of particles. acs.org

The photooxidation of 2-methyl-3-buten-2-ol (MBO), a structural isomer of a potential precursor to our target molecule, is a known source of SOA, particularly under low-NOx conditions. nih.govnih.gov The process involves the formation of various oxygenated products, including diols and potentially hydroperoxides, that contribute to aerosol mass. nih.govcopernicus.org The formation of SOA from MBO is enhanced by aerosol acidity, which facilitates the reactive uptake of intermediate products like epoxides. nih.gov It is plausible that enol hydroperoxides like this compound, if formed, would participate in similar particle-phase accretion reactions, contributing to the growth and aging of SOA.

Table 1: Examples of Hydroperoxides and Related Compounds Identified in SOA from BVOC Oxidation

Precursor VOCIdentified Hydroperoxide/Related ProductRole in SOA
IsopreneHydroxymethyl hydroperoxide (HMHP)Contributes to SOA mass in aqueous phase reactions. copernicus.org
Monoterpenes (e.g., α-pinene)Organic hydroperoxides (general)Detected in SOA, indicating their role as constituents. nih.gov
CyclohexeneDiacyl peroxidesProposed as a major component of aerosol from ozonolysis. acs.org
2-Methyl-3-buten-2-ol (MBO)2,3-dihydroxyisopentanol (product of epoxide hydrolysis)Major SOA constituent from MBO photooxidation. nih.gov

This table presents data for compounds structurally or functionally related to this compound to illustrate the role of peroxides in SOA formation.

Environmental Transport and Transformation Processes

The environmental fate of this compound in aquatic and soil systems is not specifically documented. However, its behavior can be inferred from its functional groups: a double bond, a hydroperoxide group, and an alcohol group.

In aquatic and soil environments, chemical and biological degradation processes would be the primary removal pathways.

Chemical Degradation : The hydroperoxide group (-OOH) is relatively weak and can be subject to chemical degradation. Hydrogen peroxide, the simplest hydroperoxide, is reactive and short-lived in aquatic environments, readily degrading. arkema.com Organic hydroperoxides can also undergo degradation, though rates can be variable. For example, tert-butyl hydroperoxide was found to be resistant to abiotic degradation in some tests. canada.ca The double bond in this compound makes it susceptible to oxidation by agents present in water and soil. Acidification can also influence the degradation of soil contaminants. academicjournals.org

Table 2: General Degradation Potential of Related Chemical Moieties

Functional Group/Compound ClassPrimary Degradation Pathway(s)Environmental Persistence
Hydrogen PeroxidePhotolysis (air), reaction with hydroxyl radicals, rapid degradation in water.Low. arkema.comepa.gov
Alkenes/AlkanesMicrobial degradation (aerobic and anaerobic).Low to moderate, depending on chain length and branching. enviro.wiki
Aromatic HydrocarbonsMicrobial degradation (generally slower than alkanes).Variable, increases with number of rings. enviro.wiki
Organic PeroxidesCan be resistant to hydrolysis and ultimate degradation under some conditions. canada.caVariable.

This table provides a general overview of degradation pathways for functional groups present in or related to this compound.

There is no experimental data on the bioaccumulation potential of this compound. Bioaccumulation potential is often initially assessed using the octanol-water partition coefficient (log Kow). acs.org Substances with a low log Kow (typically < 3) are generally considered to have a low potential for bioaccumulation. europa.eu

Hydrogen peroxide has a very low log Kow (approx. -1.5) and is not expected to bioaccumulate. epa.gov Similarly, other small, functionalized organic molecules with high water solubility tend not to bioaccumulate. Given the presence of two polar functional groups (hydroxyl and hydroperoxyl), this compound is likely to be a relatively polar and water-soluble molecule. This would suggest a low log Kow value and therefore a low potential for bioaccumulation in aquatic organisms. The compound's reactivity and susceptibility to degradation would further reduce the likelihood of significant bioaccumulation. arkema.comepa.gov

Role of Enol Hydroperoxides As Key Chemical Intermediates

Intermediates in Combustion Chemistry and Autoignition Phenomena

Enol hydroperoxides, such as 2-Hydroperoxybut-3-en-2-ol, are crucial intermediates in the complex reaction networks of combustion and autoignition. Their formation and subsequent reactions can significantly influence ignition timing and the evolution of combustion products.

Chain-Branching and Radical Production in Oxidation Chains

In the context of low-temperature combustion, the formation of ketohydroperoxides (KHPs) and their isomerization to enol hydroperoxides represents a significant pathway. mdpi.com This isomerization can be facilitated by an intramolecular hydrogen atom transfer (I-CHAT) mechanism, which dramatically reduces the energy barrier for this conversion. mdpi.com The subsequent decomposition of the enol hydroperoxide contributes to the pool of radicals, thereby impacting autoignition phenomena. mdpi.comacs.org

Table 1: Key Radical Species Produced from Enol Hydroperoxide Decomposition

PrecursorPrimary Radical ProductsSignificance in Combustion
Enol HydroperoxideHydroxyl Radical (•OH)Highly reactive, propagates oxidation
Enol HydroperoxideAlkoxy RadicalCan undergo further reactions to produce more radicals

Fuel Oxidation Pathways and Species Evolution

The formation of this compound is an integral part of the oxidation pathways of certain fuels. For instance, in the oxidation of but-1-ene, the formation of 2-hydroperoxybut-3-yl radicals is a noted step. researchgate.netresearchgate.net These radicals can then lead to the formation of various oxygenated intermediates, including enol hydroperoxides.

Precursors in Organic Synthesis and Complex Molecule Derivatization

Beyond their role in combustion, enol hydroperoxides are valuable intermediates in organic synthesis, providing access to a range of important functional groups and molecular scaffolds.

Formation of Aldehydes and Ketones

Enol hydroperoxides can be readily converted into aldehydes and ketones. This transformation can occur through various mechanisms, often involving the cleavage of the O-O bond followed by rearrangement. The specific product, whether an aldehyde or a ketone, is determined by the structure of the starting enol hydroperoxide. The oxidation of secondary alcohols is a common method for the synthesis of ketones. libretexts.orgchemguide.co.uk

Table 2: General Transformation of Enol Hydroperoxides to Carbonyl Compounds

Enol Hydroperoxide StructureResulting Carbonyl Compound
Substituted at the hydroperoxy-bearing carbonKetone
Unsubstituted at the hydroperoxy-bearing carbonAldehyde

Synthesis of Lactones and Esters via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones using peroxyacids or peroxides. wikipedia.orgrsc.orgresearchgate.net This reaction proceeds through the formation of a Criegee intermediate, which is structurally related to enol hydroperoxides. wikipedia.org The predictable regioselectivity and stereospecificity of the Baeyer-Villiger oxidation make it a valuable tool in the synthesis of complex natural products. researchgate.netsigmaaldrich.com

While not a direct reaction of a pre-formed enol hydroperoxide, the mechanism highlights the importance of the hydroperoxy functionality in facilitating the insertion of an oxygen atom adjacent to a carbonyl group. This reaction can be catalyzed by various enzymes, known as Baeyer-Villiger monooxygenases (BVMOs), which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.org

Generation of α-Ketols from Hydroperoxides

The rearrangement of certain hydroperoxides can lead to the formation of α-ketols (α-hydroxy ketones). This transformation often involves a base- or acid-catalyzed rearrangement of an epoxy hydroperoxide intermediate. While the direct conversion of this compound to an α-ketol is not a commonly cited pathway, the underlying principles of hydroperoxide reactivity suggest its potential as a precursor to such structures under specific reaction conditions.

in the Formation of Cyclic Peroxides (e.g., Trioxanes)

Enol hydroperoxides, and their isomeric allies, allylic hydroperoxides, are pivotal transient species in a variety of chemical transformations, particularly in the synthesis of complex cyclic peroxide structures. While the term "enol hydroperoxide" specifically refers to a molecule with a hydroperoxy group attached to a carbon atom of a carbon-carbon double bond that also bears a hydroxyl group, their structural isomers, allylic hydroperoxides, often exhibit analogous reactivity and are crucial in similar synthetic pathways. The compound this compound, also known as 1,1-dimethyl-2-propenyl hydroperoxide, is an example of an allylic hydroperoxide that serves as a valuable intermediate. The reactivity of these hydroperoxides is characterized by the interplay between the hydroperoxy functional group and the adjacent double bond, which allows for a range of cyclization reactions.

These intermediates are typically generated in situ and are readily converted into more stable cyclic structures. Their significance lies in their ability to act as precursors to a diverse array of heterocyclic compounds, most notably 1,2,4-trioxanes. The formation of these trioxane (B8601419) rings is of considerable interest due to the potent antimalarial activity exhibited by natural and synthetic compounds containing this motif, such as artemisinin (B1665778) and its derivatives.

The general strategy for the synthesis of 1,2,4-trioxanes from allylic hydroperoxides involves their reaction with a carbonyl compound, such as an aldehyde or a ketone. This acid- or base-catalyzed condensation reaction proceeds through a peroxy-hemiacetal intermediate, which subsequently undergoes intramolecular cyclization. The double bond of the allylic hydroperoxide plays a crucial role in this ring-closing step, leading to the formation of the stable six-membered trioxane ring.

A closely related analogue, 2,3-dimethylbut-1-en-3-yl hydroperoxide, has been successfully utilized in the synthesis of a series of 1,2,4-trioxanes. ucl.ac.uk In these reactions, the allylic hydroperoxide is condensed with various dicarbonyl compounds to yield spirocyclic 1,2,4-trioxanes. ucl.ac.uk This documented reactivity provides a strong precedent for the potential of this compound to serve as a key intermediate in the formation of analogous cyclic peroxides. The presence of the tertiary hydroperoxy group and the terminal vinyl group in this compound makes it a suitable candidate for similar acid-catalyzed cyclization reactions with carbonyl partners.

The formation of the 1,2,4-trioxane (B1259687) ring from an allylic hydroperoxide and a carbonyl compound is a powerful synthetic tool. The reaction conditions can often be tuned to control the stereochemistry of the resulting cyclic peroxide, which is critical for its biological activity. The versatility of this approach allows for the synthesis of a wide range of substituted trioxanes by varying both the allylic hydroperoxide and the carbonyl component.

Below is a data table illustrating the synthesis of a 1,2,4-trioxane from an allylic hydroperoxide, based on established research findings. alliedacademies.org

Allylic HydroperoxideCarbonyl CompoundCatalystProductYield (%)
2-Hydroperoxy-3-phenyl-3-butenolAcetone (B3395972)Acid3,3-Dimethyl-6-(1-phenylvinyl)-1,2,4-trioxaneNot specified

Spectroscopic Characterization Methodologies for Enol Hydroperoxides

Infrared (IR) Spectroscopy for Structural Elucidation and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. wikipedia.org In the context of enol hydroperoxides, IR spectroscopy provides characteristic vibrational frequencies that are instrumental in their identification. The hydroperoxide group (–OOH) exhibits a distinctive –O–O–H stretching vibration, which is typically observed in the range of 3400 to 3600 cm⁻¹. mdpi.com Another key feature is the O–O stretching band, which for some Criegee intermediates, the precursors to certain hydroperoxides, has been observed at higher frequencies than typical peroxides due to resonance stabilization. nih.gov

For instance, in a study of 2-chloro-2-hydroperoxybut-3-ene, a related vinyl hydroperoxide, several characteristic IR bands were observed and assigned based on computational predictions. nih.govresearchgate.net Although the specific IR spectrum for 2-hydroperoxybut-3-en-2-ol is not detailed in the provided results, the analysis of similar compounds provides a framework for its expected spectral features. The presence of the enol group would be indicated by C=C and =C-H stretching and bending vibrations. The C=C stretching of alkenes typically appears in the 1680-1640 cm⁻¹ region. libretexts.orglibretexts.org The O-H stretch of the alcohol group in the enol would likely present as a broad band, while the hydroperoxide O-H stretch might be sharper. libretexts.org

Conformational analysis using IR spectroscopy often involves comparing experimentally observed spectra with those predicted for different conformers using computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net For complex molecules, multiple low-energy conformers can coexist, and their IR spectra may overlap, making definitive assignment challenging without theoretical support. nih.govresearchgate.net

Table 1: General Infrared Absorption Regions for Functional Groups Relevant to this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Hydroperoxide (O-O-H)O-H Stretch3400 - 3600 mdpi.com
Hydroperoxide (O-O)O-O Stretch~950 nih.gov
Alcohol (O-H)O-H Stretch (H-bonded)3200 - 3600 (broad) libretexts.org
Alkene (C=C)C=C Stretch1680 - 1640 libretexts.orglibretexts.org
Alkene (=C-H)C-H Stretch3100 - 3000 libretexts.org
Alkane (C-H)C-H Stretch3000 - 2850 libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules, including enol hydroperoxides. rsc.org It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13). rsc.orgorganicchemistrydata.org

For this compound, specific chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra would provide a unique fingerprint of its structure. rsc.org In ¹H NMR, the proton of the hydroperoxy group (OOH) is expected to resonate at a characteristic downfield position, typically in the range of δ 7.70 to 9.6 ppm for hydroperoxides of fatty acids, which can be influenced by factors like intramolecular hydrogen bonding. researchgate.net The hydroxyl proton of the enol would also have a distinct chemical shift. colostate.edu The vinyl protons of the but-3-en-2-ol moiety would exhibit signals in the alkene region (typically δ 4.5-6.5 ppm), with their multiplicity revealing coupling to neighboring protons. vanderbilt.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom TypePredicted Chemical Shift (δ, ppm)Notes
Hydroperoxy (OOH)¹H7.7 - 9.6 researchgate.netCan be broad and concentration-dependent.
Hydroxyl (OH)¹HVariable, broadDependent on solvent and hydrogen bonding. colostate.edu
Vinyl (=CH₂)¹H4.5 - 5.5Complex splitting pattern expected. vanderbilt.edu
Vinyl (=CH)¹H5.5 - 6.5Coupled to the =CH₂ protons. vanderbilt.edu
Methyl (CH₃)¹H1.2 - 1.6Likely a singlet.
Vinylic Carbons (C=C)¹³C110 - 140 careerendeavour.comTwo distinct signals expected.
Oxygenated Carbon (C-OOH, C-OH)¹³C70 - 90Highly dependent on substitution.
Methyl Carbon (CH₃)¹³C15 - 30

Mass Spectrometry (MS) Techniques for Identification and Detection of Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. nih.gov It is particularly valuable for identifying transient intermediates and reaction products in complex mixtures. nih.gov

Photoionization Mass Spectrometry (PIMS) is a soft ionization technique that uses photons, often from a synchrotron source (SVUV-PIMS), to ionize molecules. researchgate.net This method is particularly well-suited for the detection of reactive intermediates like enol hydroperoxides because it can minimize fragmentation during the ionization process, allowing for the observation of the molecular ion. researchgate.net The ability to tune the photon energy allows for isomer-specific detection based on their different ionization energies. researchgate.net For example, the ionization energy for an olefinic hydroperoxide like allyl hydroperoxide is around 9.55 eV. researchgate.net PIMS coupled with techniques like molecular beam expansion is crucial for sampling reactive species from a reaction environment and transferring them to the high vacuum of the mass spectrometer for analysis. researchgate.net This approach has been instrumental in identifying novel reaction pathways, such as the formation of enol hydroperoxides from ketohydroperoxides. researchgate.net

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgwikipedia.orgnih.gov This technique provides detailed structural information by revealing the fragmentation patterns of a molecule. nih.govnih.gov For hydroperoxides, characteristic fragmentation pathways in MS/MS can be used for their identification. copernicus.orgcopernicus.org

In positive-ion mode, using atmospheric pressure chemical ionization (APCI), a characteristic neutral loss of 51 Da from the ammonium (B1175870) adduct ([M+NH₄]⁺) has been identified as a signature for organic hydroperoxides. copernicus.orgcopernicus.org This loss corresponds to the elimination of H₂O₂ and NH₃. copernicus.org In negative-ion electrospray ionization (ESI-MS), hydroperoxides readily form [M-H]⁻ ions, which upon collisional activation, can lose a molecule of water. core.ac.uk The fragmentation of the resulting [M-H-H₂O]⁻ ion often yields structurally informative ions that can pinpoint the location of the original hydroperoxide group. core.ac.uk For example, cleavage of bonds allylic to the hydroperoxide group can produce characteristic fragment ions. core.ac.uk The fragmentation of this compound would be expected to show losses related to water, the hydroperoxy group, and cleavage of the carbon backbone.

Table 3: Common Fragmentation Pathways for Hydroperoxides in MS/MS

Ionization ModePrecursor IonCharacteristic Neutral Loss/FragmentReference
(+) APCI[M+NH₄]⁺51 Da (H₂O₂ + NH₃) copernicus.orgcopernicus.org
(+) APCI[M+H]⁺34 Da (H₂O₂) copernicus.org
(-) ESI[M-H]⁻18 Da (H₂O) core.ac.uk
(-) ESI[M-H]⁻Fragments from cleavage α to the C-OOH bond mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Hydroperoxybut-3-en-2-ol?

  • Synthesis : The compound is likely synthesized via autoxidation of its precursor, 2-methyl-3-buten-2-ol (CAS 115-18-4), under controlled oxygen exposure. This aligns with general peroxide formation mechanisms in unsaturated alcohols .
  • Purification : Use low-temperature crystallization or vacuum distillation to minimize decomposition. Ensure solvents are peroxide-free, as contaminants can accelerate instability. Safety protocols for peroxide-forming chemicals (e.g., inert atmospheres, UV light avoidance) should be strictly followed .

Q. How can researchers detect and quantify trace amounts of this compound in reaction mixtures?

  • Analytical Methods :

  • Iodometric Titration : Standard for peroxide quantification, leveraging the redox reaction between hydroperoxides and iodide ions .
  • HPLC-UV/Vis : Use reversed-phase chromatography with a UV detector (λ = 200–220 nm) for sensitive detection. Calibrate with standardized peroxide solutions .
    • Safety Note : Avoid concentrated solutions (>50 ppm) due to explosion risks during handling .

Q. What stabilization strategies are effective for long-term storage of this compound?

  • Inhibitors : Add radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt% to suppress autoxidation .
  • Storage Conditions : Store in amber glass under nitrogen at –20°C. Regularly test peroxide concentrations using iodometric methods to monitor stability .

Q. What safety protocols are critical when handling this compound?

  • PPE : Impervious gloves (nitrile), safety goggles, and flame-resistant lab coats. Use fume hoods with ≥100 ft/min face velocity for ventilation .
  • Emergency Measures : Pre-plan neutralization protocols (e.g., dilute aqueous FeSO₄) for spills. Avoid friction, heat, or metal contact to prevent explosive decomposition .

Advanced Research Questions

Q. How does this compound participate in radical-mediated oxidation reactions?

  • Mechanistic Insight : The compound acts as a radical initiator, decomposing to generate hydroxyl (•OH) and alkoxy (RO•) radicals. Kinetic studies using EPR spectroscopy can track radical formation rates under varying temperatures and solvents .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies (O–O bond ~45 kcal/mol), explaining its thermal sensitivity .

Q. What computational approaches resolve contradictions in reported decomposition rates of this compound?

  • Data Reconciliation : Discrepancies arise from differing experimental conditions (e.g., solvent polarity, trace metal contamination). Use multivariate regression to isolate variables. Cross-validate with Arrhenius plots from thermogravimetric analysis (TGA) .
  • Error Sources : Impurities in precursor alcohols (e.g., 2-methyl-3-buten-2-ol) can accelerate decomposition. Purity verification via GC-MS is critical .

Q. How can researchers design experiments to study atmospheric degradation pathways of this compound?

  • Simulation Chambers : Use smog chambers with controlled O₃, NOₓ, and UV light to mimic tropospheric conditions. Monitor products via FTIR or PTR-TOF-MS .
  • Field Studies : Correlate lab data with ambient VOC measurements (e.g., in forested regions), as hydroperoxides contribute to secondary organic aerosol (SOA) formation .

Q. What methodologies address conflicting data on the compound’s reactivity in biological systems?

  • In Vitro Models : Use HepG2 cells or murine macrophages to assess oxidative stress (e.g., ROS production via DCFH-DA assay). Compare results across cell lines to identify tissue-specific effects .
  • Controlled Variables : Standardize exposure duration and concentration ranges. Discrepancies often stem from varying assay protocols (e.g., MTT vs. LDH viability tests) .

Methodological Notes

  • Reproducibility : Document all synthesis and storage conditions (e.g., solvent batch, humidity) to enable replication .
  • Data Contradictions : Apply triangulation (e.g., cross-method validation via HPLC, NMR, and titration) to resolve inconsistencies .
  • Ethical Compliance : Adhere to institutional safety guidelines for peroxide handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.